1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine typically involves multiple steps, including the formation of intermediate compounds. The process may include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.
Introduction of the fluorophenyl groups: This step may involve the use of fluorobenzene derivatives and suitable coupling reactions.
Attachment of the chlorophenylmethylthio group: This can be done through nucleophilic substitution reactions using chlorobenzyl halides and thiols.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic rings or other functional groups.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various conditions.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body to exert its effects.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Known for its psychoactive properties.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Used in medicinal chemistry.
Bis(4-fluorophenyl)methane: A simpler analog with different properties.
Uniqueness
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-chlorophenylmethylthio)-2-hydroxypropyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications.
Properties
CAS No. |
143760-16-1 |
---|---|
Molecular Formula |
C30H35ClF2N2OS |
Molecular Weight |
545.1 g/mol |
IUPAC Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol |
InChI |
InChI=1S/C30H35ClF2N2OS/c31-26-9-3-23(4-10-26)21-37-22-29(36)20-35-18-16-34(17-19-35)15-1-2-30(24-5-11-27(32)12-6-24)25-7-13-28(33)14-8-25/h3-14,29-30,36H,1-2,15-22H2 |
InChI Key |
VJPMOOUZBXJLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSCC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.